molecular formula C14H16N2O4 B1399384 tert-Butyl (5-nitro-1H-indol-1-yl)acetate CAS No. 227302-34-3

tert-Butyl (5-nitro-1H-indol-1-yl)acetate

Cat. No. B1399384
CAS RN: 227302-34-3
M. Wt: 276.29 g/mol
InChI Key: XGXUULSOOJBXBW-UHFFFAOYSA-N
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Description

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and their application as biologically active compounds for the treatment of various disorders has attracted increasing attention .


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the chemical community . Many methods start from ortho-substituted anilines, but a more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .


Molecular Structure Analysis

Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature .


Chemical Reactions Analysis

Indole syntheses almost universally involve annelation of the five-membered ring to an existing benzene ring bearing the appropriate functionality .


Physical And Chemical Properties Analysis

Indoles are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Drug Development

Indole derivatives, like tert-Butyl (5-nitro-1H-indol-1-yl)acetate, are often explored for their potential in drug development due to their structural similarity to compounds found in natural products. They have been studied for anti-HIV properties through molecular docking studies .

Synthesis of Novel Compounds

The tert-butyl group in such compounds can lead to structurally novel derivatives with potential biological activities. For example, tert-butyl-substituted triazinoindoles and indoloquinoxalines have been synthesized for further exploration in medicinal chemistry .

Cancer Research

Indole derivatives are investigated for their anti-cancer properties. They show promise in the treatment of various cancer cells due to their ability to interact with biological targets relevant to cancer progression .

Microbial Infection Treatment

These compounds are also researched for their antimicrobial properties, potentially leading to new treatments for bacterial and viral infections .

Neurological Disorders

Research into indole derivatives includes their application in treating neurological disorders, as they can modulate pathways and receptors in the brain .

Anti-inflammatory Applications

The anti-inflammatory properties of indole derivatives make them candidates for developing treatments for inflammatory diseases .

Future Directions

The continued development of routes towards indoles has been a central theme in organic synthesis over the last century . There is still room for improvement in the field of indole synthesis .

properties

IUPAC Name

tert-butyl 2-(5-nitroindol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-14(2,3)20-13(17)9-15-7-6-10-8-11(16(18)19)4-5-12(10)15/h4-8H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUULSOOJBXBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (5-nitro-1H-indol-1-yl)acetate

Synthesis routes and methods

Procedure details

Prepared according to the method of Example 15a) from 5-nitroindole (0.207 g) and 2-bromoaceticacid, 1,1 -diemthylethyl ester (0.23 ml) to leave sub-title compound as a yellow oily solid (0.29 g).
Quantity
0.207 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0.23 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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